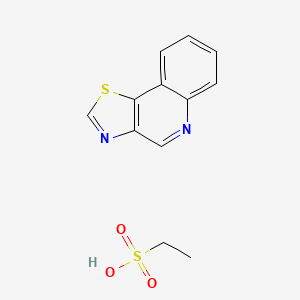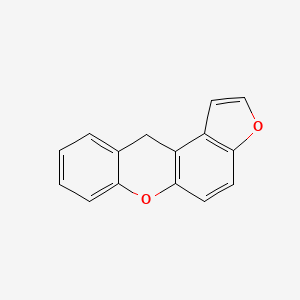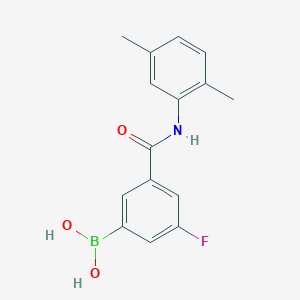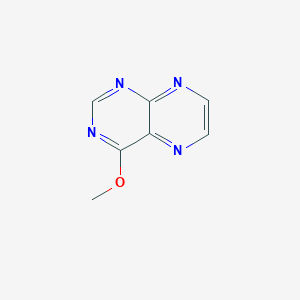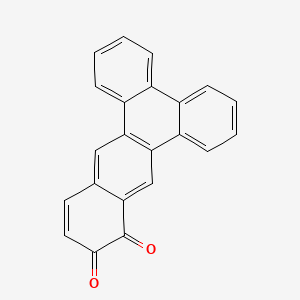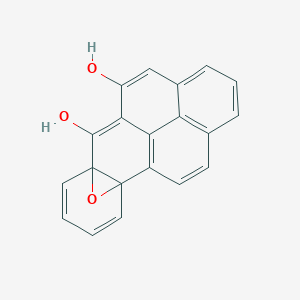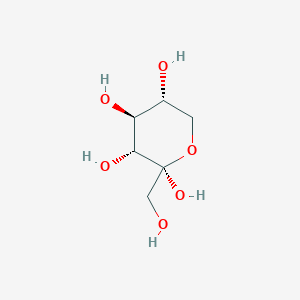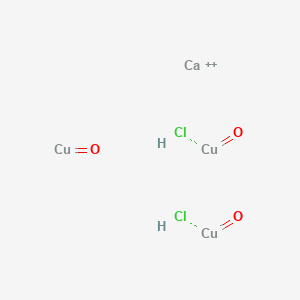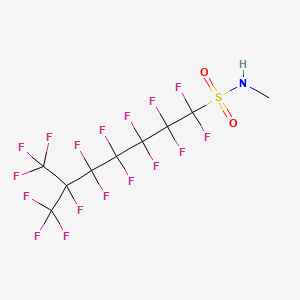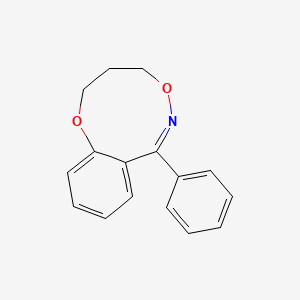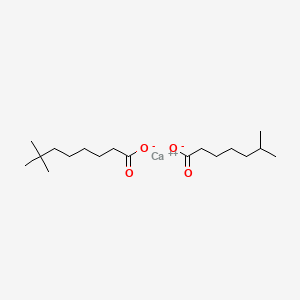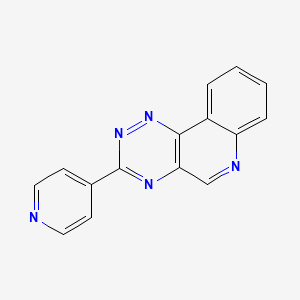
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is a heterocyclic compound that features a unique structure with multiple nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with other nitrogen-containing compounds to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
化学反应分析
Types of Reactions
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.
科学研究应用
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
作用机制
The mechanism of action of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical and chemical processes, making the compound valuable in catalysis and materials science.
相似化合物的比较
Similar Compounds
1,3,6,8-Tetra(pyridin-4-yl)pyrene: A compound with a similar pyridine-based structure used in photocatalysis.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline:
Uniqueness
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is unique due to its specific arrangement of nitrogen atoms within the heterocyclic framework. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
属性
CAS 编号 |
51093-88-0 |
|---|---|
分子式 |
C15H9N5 |
分子量 |
259.27 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-4-12-11(3-1)14-13(9-17-12)18-15(20-19-14)10-5-7-16-8-6-10/h1-9H |
InChI 键 |
MQGGKZCZWVKCLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



